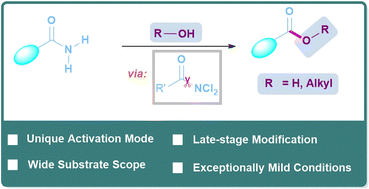Interception of RCONCl2: late-stage hydrolysis and esterification of primary amides†
Organic Chemistry Frontiers Pub Date: 2023-11-21 DOI: 10.1039/D3QO01730C
Abstract
Current strategies for activating amides primarily focus on secondary or tertiary amides. However, the activation of primary amides, the simplest form of amides, remains a significant challenge. In this study, we propose a novel approach that involves generating and intercepting RCONCl2in situ to activate primary amides under mild conditions. This method allows for hydrolysis and esterification of primary amides without the use of strong Lewis acid or transition-metal catalysts typically used in amide activation. We demonstrate the synthetic potential of this approach through late-stage modifications on complex molecules, tolerance toward over 20 heterocycles, and scalability. Mechanistic experiments and DFT calculations suggest that the formation of RCONCl2 and subsequent nucleophilic attack with hydrogen bonding assistance play crucial roles in this transformation.


Recommended Literature
- [1] The Preparation of Chitin Oligosaccharides
- [2] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [3] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [4] Organizing multivalency in carbohydrate recognition
- [5] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [6] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [7] Inside back cover
- [8] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [9] Back cover
- [10] Fluorescence probing of the ferric Fenton reaction via novel chelation†

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 178064-02-3









